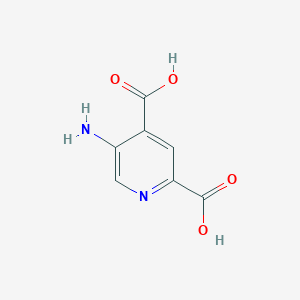







|
REACTION_CXSMILES
|
Br[C:2]1[C:3]([C:11]([OH:13])=[O:12])=[CH:4][C:5]([C:8]([OH:10])=[O:9])=[N:6][CH:7]=1.[NH3:14]>S([O-])([O-])(=O)=O.[Cu+2]>[NH2:14][C:2]1[C:3]([C:11]([OH:13])=[O:12])=[CH:4][C:5]([C:8]([OH:10])=[O:9])=[N:6][CH:7]=1 |f:2.3|
|


|
Name
|
|
|
Quantity
|
500 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C(=CC(=NC1)C(=O)O)C(=O)O
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
N
|
|
Name
|
|
|
Quantity
|
100 mg
|
|
Type
|
catalyst
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[Cu+2]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
160 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The solution is evaporated to dryness
|
|
Type
|
TEMPERATURE
|
|
Details
|
the solid is heated with a little methanol
|
|
Type
|
CUSTOM
|
|
Details
|
the insoluble material is removed from the solution
|
|
Type
|
CUSTOM
|
|
Details
|
a white solid precipitates out at 0° C.
|
|
Type
|
FILTRATION
|
|
Details
|
is filtered off
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|


Reaction Time |
20 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC=1C(=CC(=NC1)C(=O)O)C(=O)O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |